3-(Quinolin-2-yloxy)propan-1-amine
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Overview
Description
3-(Quinolin-2-yloxy)propan-1-amine is an organic compound that features a quinoline moiety linked to a propan-1-amine group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yloxy)propan-1-amine typically involves the reaction of quinoline derivatives with propan-1-amine under specific conditions. One common method is the nucleophilic substitution reaction where quinoline-2-ol reacts with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Quinolin-2-yloxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(Quinolin-2-yloxy)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The quinoline moiety is known to interact with various biological targets, including DNA and proteins, which can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to 3-(Quinolin-2-yloxy)propan-1-amine but without the propan-1-amine group.
Quinolin-8-amine: Another derivative of quinoline with an amine group at a different position.
Quinolin-2-ol: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to its specific structure, which combines the properties of quinoline and propan-1-amine. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-quinolin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H14N2O/c13-8-3-9-15-12-7-6-10-4-1-2-5-11(10)14-12/h1-2,4-7H,3,8-9,13H2 |
InChI Key |
KZEQCMXQBGYSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)OCCCN |
Origin of Product |
United States |
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